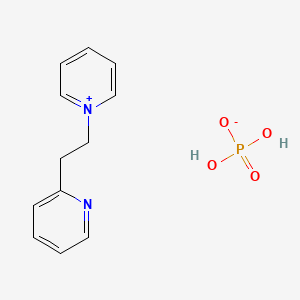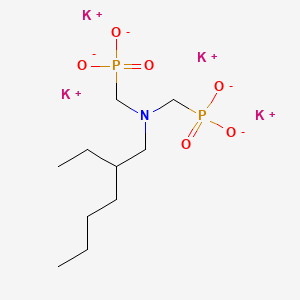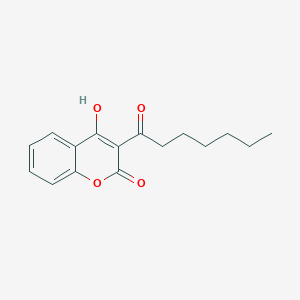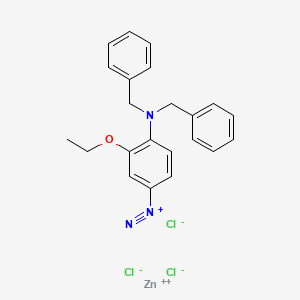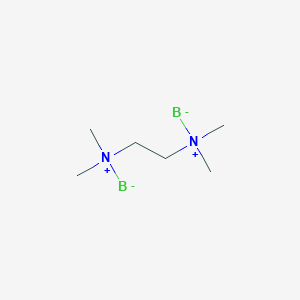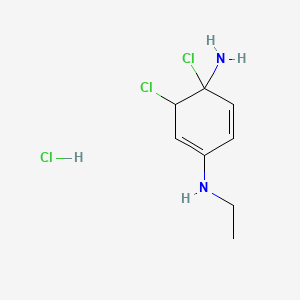
4,5-Dichloro-N-ethylbenzene-1,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-N-ethylbenzene-1,4-diamine hydrochloride is a chemical compound with the molecular formula C8H11Cl2N2·HCl. It is a derivative of benzene, characterized by the presence of two chlorine atoms and an ethylamine group attached to the benzene ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4,5-Dichlor-N-ethylbenzol-1,4-diamin-hydrochlorid beinhaltet typischerweise mehrere Schritte. Eine gängige Methode umfasst die Nitrierung von 4,5-Dichlorbenzol, gefolgt von der Reduktion, um das entsprechende Diamin zu bilden. Der letzte Schritt beinhaltet die Ethylierung des Diamins, um die gewünschte Verbindung zu erhalten. Die Reaktionsbedingungen erfordern häufig kontrollierte Temperaturen und die Verwendung spezifischer Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
In der industriellen Umgebung kann die Herstellung von 4,5-Dichlor-N-ethylbenzol-1,4-diamin-hydrochlorid groß angelegte Nitrierungs- und Reduktionsprozesse umfassen, gefolgt von Reinigungsschritten wie Umkristallisation oder Destillation. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4,5-Dichlor-N-ethylbenzol-1,4-diamin-hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von Chinonen oder anderen oxidierten Derivaten führen.
Reduktion: Reduktionsreaktionen können die Amin-Gruppen weiter modifizieren oder alle oxidierten Formen reduzieren.
Substitution: Halogenatome können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden häufig Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) verwendet.
Substitution: Nucleophile wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) können Substitutionsreaktionen ermöglichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Chinone ergeben, während Substitutionsreaktionen verschiedene substituierte Benzolderivate erzeugen können.
Wissenschaftliche Forschungsanwendungen
4,5-Dichlor-N-ethylbenzol-1,4-diamin-hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Verbindungen eingesetzt.
Biologie: Die Verbindung kann in Studien verwendet werden, die sich mit Enzyminhibition befassen, oder als Sonde für biochemische Pfade.
Medizin: Es kann als Vorläufer für pharmazeutische Wirkstoffe oder als Modellverbindung in der Arzneimittelentwicklung dienen.
Industrie: Die Verbindung wird zur Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 4,5-Dichlor-N-ethylbenzol-1,4-diamin-hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und biochemische Pfade beeinflussen. Das Vorhandensein von Chloratomen und der Ethylamin-Gruppe ermöglicht die Bildung starker Wechselwirkungen mit Zielmolekülen, was zu seinen biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-N-ethylbenzene-1,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of chlorine atoms and the ethylamine group allows it to form strong interactions with target molecules, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4,5-Dichlorbenzol-1,4-diamin: Fehlt die Ethylgruppe, wodurch es in bestimmten Reaktionen weniger vielseitig ist.
N-Ethylbenzol-1,4-diamin: Hat keine Chloratome, was sich auf seine Reaktivität und Anwendungen auswirkt.
4,5-Dichlor-N-methylbenzol-1,4-diamin: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Ethylgruppe, was zu unterschiedlichen chemischen Eigenschaften führt.
Einzigartigkeit
4,5-Dichlor-N-ethylbenzol-1,4-diamin-hydrochlorid ist aufgrund der Kombination von Chloratomen und einer Ethylamin-Gruppe einzigartig, die eine eindeutige Reaktivität bietet und es für eine Vielzahl von Anwendungen in Forschung und Industrie geeignet macht.
Eigenschaften
CAS-Nummer |
94136-02-4 |
|---|---|
Molekularformel |
C8H13Cl3N2 |
Molekulargewicht |
243.6 g/mol |
IUPAC-Name |
3,4-dichloro-1-N-ethylcyclohexa-1,5-diene-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C8H12Cl2N2.ClH/c1-2-12-6-3-4-8(10,11)7(9)5-6;/h3-5,7,12H,2,11H2,1H3;1H |
InChI-Schlüssel |
CUVWRWLZCHXJCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC(C(C=C1)(N)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


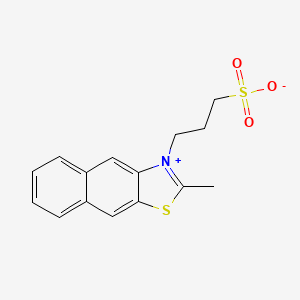
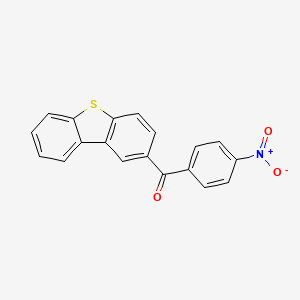
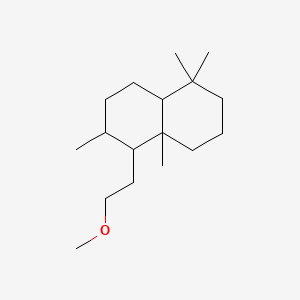
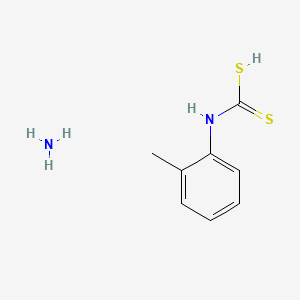
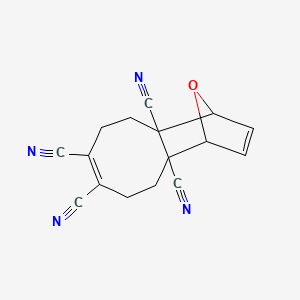
![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)
